molecular formula C23H24FN6Na2O9P B1662807 Fostamatinib Disodium CAS No. 1025687-58-4

Fostamatinib Disodium

Cat. No.: B1662807
CAS No.: 1025687-58-4
M. Wt: 624.4 g/mol
InChI Key: HSYBQXDGYCYSGA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Fostamatinib disodium has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Fostamatinib disodium, also known as R788 disodium, is primarily targeted at the enzyme spleen tyrosine kinase (Syk) . Syk plays a crucial role in the immune system, particularly in the signaling pathways of immune cells .

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It works by blocking the activity of Syk, thereby reducing the immune system’s destruction of platelets . This allows the platelet count to rise, reducing the likelihood of excessive bleeding .

Biochemical Pathways

The inhibition of Syk by Fostamatinib disrupts the signaling pathways of immune cells . This disruption reduces the immune system’s ability to destroy platelets, allowing for an increase in platelet count . The increase in platelet count can help manage conditions like chronic immune thrombocytopenia (ITP), where the immune system destroys healthy platelets .

Pharmacokinetics

Fostamatinib is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . The bioavailability of the tamatinib metabolite is 55% .

Result of Action

The primary result of Fostamatinib’s action is an increase in platelet count, which reduces the likelihood of excessive bleeding . This makes it an effective treatment for conditions like chronic immune thrombocytopenia (ITP), where the immune system destroys healthy platelets .

Action Environment

The action of Fostamatinib can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that are metabolized by the same enzymes (cytochrome P450 3A4 and UGT1A9) . Additionally, Fostamatinib and R406 strongly inhibit the breast cancer resistance protein, so the interaction with those substrates, particularly statins, should be carefully monitored .

Safety and Hazards

In case of accidental ingestion or inhalation, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If the substance comes into contact with skin, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

Future Directions

Fostamatinib has met the primary endpoint in a Phase 3 trial in Japan for the treatment of chronic immune thrombocytopenia (ITP) . The study showed that patients receiving fostamatinib achieved a stable platelet response significantly higher than patients receiving a placebo control . These results add to the body of evidence demonstrating fostamatinib may provide a meaningful benefit to people with ITP .

Biochemical Analysis

Biochemical Properties

Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It has a high protein binding ratio . R406 inhibits the activity of the enzyme spleen tyrosine kinase (SYK) . This enzyme is involved in stimulating parts of the immune system . By blocking SYK’s activity, this compound reduces the immune system’s destruction of platelets, allowing the platelet count to rise, which reduces the likelihood of excessive bleeding .

Cellular Effects

This compound has shown activity in numerous cell types in vitro . It has been found to be effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . It has also shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma .

Molecular Mechanism

The active metabolite of this compound, R406, inhibits signal transduction by Fcγ receptors involved in the antibody-mediated destruction of platelets by immune cells in chronic ITP . It is an adenosine triphosphate–competitive inhibitor of the Syk catalytic domain and has a number of downstream effects, including inhibiting FcϵRI signaling in mast cells as well as FcγR and B-cell receptor Syk-dependent signaling .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed into circulation, with a terminal half-life of approximately 15 hours . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . Patients receiving Fostamatinib treatment had a higher rate of dose reductions or temporary dose interruptions .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied extensively. It has shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma . The dosage effects in these models have not been explicitly mentioned in the search results.

Metabolic Pathways

This compound is metabolized by alkaline phosphatase to its major active metabolite, R406 . In vitro, R406 is principally metabolized by CYP3A4 and UGT1A9 . R406 inhibits CYP3A4 and breast cancer resistance protein (BCRP), and induces CYP2C8 .

Transport and Distribution

This compound is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood . It is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .

Properties

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBQXDGYCYSGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN6Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145275
Record name Fostamatinib disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025687-58-4, 914295-16-2
Record name Fostamatinib disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostamatinib disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTAMATINIB DISODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fostamatinib Disodium
Reactant of Route 2
Reactant of Route 2
Fostamatinib Disodium
Reactant of Route 3
Reactant of Route 3
Fostamatinib Disodium
Reactant of Route 4
Reactant of Route 4
Fostamatinib Disodium
Reactant of Route 5
Reactant of Route 5
Fostamatinib Disodium
Reactant of Route 6
Reactant of Route 6
Fostamatinib Disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.